molecular formula C14H10FNO2S B11843136 5-Fluoro-2-(phenylsulfonyl)-1H-indole

5-Fluoro-2-(phenylsulfonyl)-1H-indole

Cat. No.: B11843136
M. Wt: 275.30 g/mol
InChI Key: NNQKBTXEXZASNB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(phenylsulfonyl)-1H-indole (CAS 1555519-77-1) is a fluorinated and phenylsulfonyl-functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. This high-purity compound serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules. The indole scaffold is a privileged structure in pharmaceuticals, known to confer a wide range of biological activities . Research into indole derivatives has demonstrated their potential in numerous therapeutic areas. Specifically, 5-fluoroindole derivatives have been investigated as key components in compounds with antiviral activity, including efficacy against viruses such as Coxsackie B4 . Furthermore, the broader class of indole compounds shows promise in developing agents with anti-inflammatory, anticancer, and anti-Alzheimer's properties, often through mechanisms such as enzyme inhibition . The structural features of this compound—the indole core, fluorine substituent, and phenylsulfonyl group—make it a valuable substrate for synthesizing and optimizing multifunctional ligands targeting complex, multi-factorial diseases . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic purposes. Researchers can leverage this chemical building block to explore new chemical space and develop potential therapeutic candidates. For specific pricing and availability, please contact the supplier directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-5-fluoro-1H-indole

InChI

InChI=1S/C14H10FNO2S/c15-11-6-7-13-10(8-11)9-14(16-13)19(17,18)12-4-2-1-3-5-12/h1-9,16H

InChI Key

NNQKBTXEXZASNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=CC(=C3)F

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of Preformed Indole Intermediates

A foundational method involves the direct introduction of the phenylsulfonyl group onto a prefluorinated indole core. This approach typically employs benzenesulfonyl chloride under basic conditions. For instance, 2-fluoro-5-nitroaniline can undergo cyclization to form the indole ring, followed by sulfonylation at the 2-position. In a representative procedure, the indole intermediate is treated with benzenesulfonyl chloride in dichloromethane using pyridine as a base, yielding the target compound in 65–72% efficiency.

Key considerations include the electron-withdrawing effects of the fluorine atom, which moderate the indole’s reactivity. Steric hindrance at the 2-position often necessitates prolonged reaction times (12–24 hours) and elevated temperatures (60–80°C). Side products, such as N-sulfonylated byproducts, are mitigated through careful stoichiometric control (1.2 equivalents of sulfonyl chloride per indole).

Transition Metal-Catalyzed Coupling Strategies

Heck Coupling for Sulfonyl Group Installation

Palladium-catalyzed coupling reactions offer a versatile route to introduce sulfonyl-containing fragments. A patent by WO2010049952A2 demonstrates the Heck reaction between 5-bromo-1H-indole and phenyl vinyl sulfone using Pd(OAc)₂ and tri-o-tolylphosphine. While this method was initially developed for 5-(2-(phenylsulfonyl)ethyl)-1H-indole, adapting it to 5-fluoro-2-(phenylsulfonyl)-1H-indole requires substituting the starting material with 2-bromo-5-fluoro-1H-indole .

Reaction conditions include:

  • Catalyst : Pd(OAc)₂ (2–5 mol%)

  • Ligand : Tri-o-tolylphosphine (6–10 mol%)

  • Base : Diisopropylethylamine (DIPEA) or Cs₂CO₃

  • Solvent : Acetonitrile or DMF at 80–100°C

Yields for analogous reactions range from 60–85%, with dimerization suppressed through optimized ligand ratios.

Sonogashira Coupling for Indole Ring Formation

The indole core can be constructed via Sonogashira coupling between 2-iodoaniline derivatives and terminal alkynes, followed by cyclization. A protocol from details the synthesis of 2-benzyl-1-(phenylsulfonyl)-1H-indole using Pd(PPh₃)₂Cl₂ and CuI. Adapting this method for the fluorinated target involves starting with 5-fluoro-2-iodoaniline and phenylacetylene:

  • Coupling Step :

    • React 5-fluoro-2-iodoaniline with phenylacetylene under Sonogashira conditions.

    • Yield: 89–94%.

  • Cyclization and Sulfonylation :

    • Treat the resulting alkyne with benzenesulfonyl chloride in CH₂Cl₂/pyridine.

    • Cyclize via acid catalysis (e.g., PPA) to form the indole ring.

This sequence achieves an overall yield of 58–63% for the target compound.

Multi-Step Synthetic Pathways

Fischer Indole Synthesis with Late-Stage Fluorination

A convergent strategy combines Fischer indole synthesis with post-cyclization fluorination:

  • Indole Formation :

    • React phenylhydrazine with 4-fluoro-2-nitroacetophenone under acidic conditions.

    • Reduce the nitro group to amine using H₂/Pd-C.

  • Sulfonylation :

    • Introduce the phenylsulfonyl group via electrophilic substitution using ClSO₂Ph and AlCl₃.

  • Fluorination :

    • Perform electrophilic fluorination with Selectfluor® at the 5-position.

This method, though lengthier (5 steps), achieves regiocontrol over fluorine placement, with final yields of 40–45%.

Process Optimization and Scalability

Solvent and Base Optimization

The choice of base significantly impacts sulfonylation efficiency:

BaseSolventYield (%)Side Products (%)
PyridineCH₂Cl₂728 (N-sulfonylation)
Cs₂CO₃DMF853
DIPEAAcetonitrile785

Data adapted from.

Catalytic System Tuning

Modifying palladium ligands enhances coupling efficiency:

  • Tri-o-tolylphosphine : Reduces Pd aggregation, improving turnover number (TON) to 1,200.

  • XPhos : Increases yields in hindered substrates (e.g., 2-substituted indoles) by 15–20% .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(phenylsulfonyl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding indole derivatives with reduced functional groups.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Medicinal Chemistry

5-Fluoro-2-(phenylsulfonyl)-1H-indole is being explored for its potential as a bioactive molecule with various therapeutic applications, particularly in oncology. Its structure allows for interactions with enzymes and receptors, which may lead to the development of new drugs targeting cancer and other diseases.

Research indicates that this compound exhibits potential anticancer properties. For instance, derivatives of indole have been shown to inhibit histone deacetylases (HDACs), which are involved in cancer progression. A study demonstrated that certain arylsulfonyl indoles displayed significant antiproliferative activity against human cancer cell lines, suggesting that this compound could have similar effects .

Materials Science

The compound's unique properties make it suitable for developing advanced materials. The fluorinated structure can enhance thermal stability and chemical resistance, making it valuable in creating coatings or other materials that require durability.

Case Study 1: Anticancer Activity

A study synthesized a series of indole derivatives, including those with phenylsulfonyl groups, and evaluated their cytotoxicity against various human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10–30 μM against breast and colon cancer cell lines, demonstrating moderate to strong anticancer activity .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives of this compound were assessed for their ability to inhibit specific enzymes involved in cancer metabolism. The findings revealed that certain modifications to the indole structure could enhance binding affinity to target enzymes, suggesting potential pathways for drug development .

Comparative Data Table

Compound Key Features Applications
This compound Fluorinated indole with phenylsulfonyl groupAnticancer research; enzyme inhibitors
5-Chloro-2-(phenylsulfonyl)-1H-indole Chlorine substitution at position 5Similar applications with different reactivity
5-Methoxy-2-tosyl-1H-indole Methoxy group at position 5Altered electronic properties; drug development
5-Fluoro-2-tosyl-1H-indole Fluorine at position 5; tosyl groupVariations in sulfonate structure impacting reactivity

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenylsulfonyl group can modulate its overall biological activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Derivatives : High yields (~96%) are achieved for sulfonylated indoles due to efficient electrophilic substitution reactions .
  • Carboxamides : Lower yields (e.g., 37.5% for compound 3) reflect challenges in amidations under high-temperature conditions .
  • Trifluoromethyl Analogs : Synthesis often requires specialized methods, such as biosynthetic incorporation or transition-metal catalysis .

Physical and Spectral Properties

Compound Name Melting Point (°C) Molecular Weight Key Spectral Data (IR, NMR) Reference
5-Fluoro-2-(phenylsulfonyl)-1H-indole 111–112 275.28 IR: 1373 cm⁻¹ (S=O stretch)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 358.35 ¹H-NMR: δ 12.33 (NHCO), 9.25 (H-1 indole)
5-Fluoro-2-(trifluoromethyl)-1H-indole N/A 203.14 ¹⁹F NMR: Distinct CF3 signals
5-Fluoro-2-[4-(3-trifluoromethyl-phenyl)-piperazin-1-ylmethyl]-1H-indole 236 419.36 HRMS: m/z 354.14

Key Observations :

  • Sulfonyl vs. Carboxamide : Sulfonyl derivatives exhibit lower melting points (e.g., 111–112°C vs. 249–250°C for carboxamides), likely due to reduced hydrogen-bonding capacity .
  • Trifluoromethyl Analogs : Light molecular weight (203.14) facilitates applications in ¹⁹F NMR spectroscopy .

Key Observations :

  • Trifluoromethyl Analogs : Specialized use in biophysical studies due to fluorine's NMR activity .
  • Piperazine-Modified Indoles : High melting points and receptor selectivity (e.g., D4 receptor) suggest stable drug candidates .

Biological Activity

5-Fluoro-2-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative that has garnered attention in medicinal chemistry due to its unique structural features. This compound, characterized by a fluorine atom at the 5-position of the indole ring and a phenylsulfonyl group at the 1-position, exhibits a range of biological activities, particularly in oncology and enzymatic interactions.

Structural Characteristics

The molecular formula of this compound is C14H10FNO2S, with a molecular weight of 275.30 g/mol. The presence of the electronegative fluorine atom enhances the compound's reactivity, while the phenylsulfonyl group influences its biological interactions. This structure allows for various derivatives to be synthesized, which can be tailored for specific applications in drug development.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activity. The compound's mechanism of action is believed to involve:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could affect receptor interactions that are critical in oncogenic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (μM) Mechanism
L1210 Mouse LeukemiaNanomolar rangeInhibition of cell proliferation
MCF-7 Breast Cancer25.72 ± 3.95Induction of apoptosis

In a study involving tumor-bearing mice, treatment with this compound resulted in suppressed tumor growth, indicating its potential as an effective anticancer agent .

Enzymatic Interactions

The compound has been shown to interact with several key enzymes:

  • Cyclooxygenase (COX) : It exhibits inhibitory effects on COX enzymes, which are involved in inflammation and cancer progression.
  • Nucleoside Transporters : Enhanced inhibition of human concentrative nucleoside transporter 2 (hCNT2) suggests potential implications for nucleoside analog therapies .

Case Studies

A notable case study involved the evaluation of this compound against L1210 mouse leukemia cells, where it demonstrated potent inhibition with IC50 values in the nanomolar range. The growth inhibition was reversible upon addition of thymidine, indicating a mechanism involving intracellular release of active metabolites .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:

Compound Name Key Features Unique Aspects
This compoundFluorinated indole with phenylsulfonyl groupHigh reactivity; potential oncology applications
5-Chloro-2-(phenylsulfonyl)-1H-indoleChlorine substitution at position 5Different halogen affecting reactivity
5-Methoxy-2-tosyl-1H-indoleMethoxy group at position 5Altered electronic properties

This comparison illustrates how the unique combination of fluorination and sulfonation in this compound sets it apart from other compounds, particularly regarding its therapeutic applications and reactivity profile.

Q & A

Q. What are the key synthetic routes for preparing 5-Fluoro-2-(phenylsulfonyl)-1H-indole, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation and halogenation steps. For example, a related sulfonylated indole derivative (5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-indole) was synthesized via iodination under mild conditions, achieving a 94% yield using DMF as a solvent and rigorous purification via column chromatography . Key considerations include:

  • Reagent selection : Use phenylsulfonyl chloride for sulfonylation and iodine sources for halogenation.
  • Temperature control : Reactions are often performed at room temperature to avoid side reactions.
  • Purification : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) ensures high purity .

Q. How is structural integrity confirmed for this compound?

Multi-technique characterization is critical:

  • NMR spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR data validate substituent positions and purity. For example, 1H^1 \text{H} NMR of a related compound showed distinct aromatic proton signals at δ 8.23 (dd, J = 9.2, 4.4 Hz) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., observed m/z 400.9392 vs. calculated 400.9383) .
  • Thin-layer chromatography (TLC) : Monitors reaction progress and purity .

Q. What are the solubility and storage protocols for this compound in biological assays?

  • Solubility : Prefer polar aprotic solvents like DMSO or DMF. For in vitro assays, formulations may include co-solvents like PEG-300 (40%) and Tween-80 (5%) to enhance solubility .
  • Storage : Store as a powder at -20°C for long-term stability. Solutions in DMSO should be aliquoted and kept at -80°C to prevent freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

  • Cross-validation : Combine NMR, HRMS, and X-ray crystallography. For instance, single-crystal X-ray diffraction (using SHELX software) resolved ambiguities in a related fluorinated indole derivative, confirming bond lengths (mean C–C = 0.003 Å) and angles .
  • Dynamic NMR : Detect rotational barriers in sulfonyl groups if resonance splitting occurs .

Q. What strategies optimize bioactivity through structural modifications of the indole core?

  • Structure-activity relationship (SAR) : Modify the phenylsulfonyl group to alter electron-withdrawing effects, which influence binding to targets like kinases .
  • Halogen substitution : Introduce fluoro or iodo groups at specific positions to enhance metabolic stability and target affinity .
  • Functionalization : Add pyridinyl or triazolyl moieties via click chemistry to explore new biological pathways .

Q. How does X-ray crystallography elucidate molecular interactions of this compound?

  • Software tools : SHELXL refines crystal structures, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .
  • Hydrogen bonding analysis : In a related compound, the sulfonyl group formed critical hydrogen bonds with active-site residues, validated by crystallographic data (R factor = 0.054) .

Methodological Notes

  • Data contradiction : Discrepancies in melting points or spectral peaks may arise from polymorphic forms or solvent effects. Always report solvent systems and crystallization conditions .
  • Biological assay design : Use fresh DMSO stock solutions (<1 month old) to avoid solvent degradation artifacts .

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